162929-64-8

Bone turnover markers Postmenopausal osteoporosis ROC analysis

C-Telopeptide (CTX, CAS 162929-64-8) is a chemically defined 8-amino-acid cross-linked peptide fragment (sequence Glu-Lys-Ala-His-Asp-Gly-Gly-Arg) derived from the carboxy-terminal telopeptide region of the α1-chain of type I collagen. It is released into circulation by osteoclast-mediated bone resorption and its systemic concentration is quantitatively correlated with bone mineral density (BMD).

Molecular Formula C₃₄H₅₆N₁₄O₁₃
Molecular Weight 868.90
CAS No. 162929-64-8
Cat. No. B612695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name162929-64-8
CAS162929-64-8
Molecular FormulaC₃₄H₅₆N₁₄O₁₃
Molecular Weight868.90
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Telopeptide (162929-64-8) as a Bone Resorption Biomarker: Procurement Guide with Comparator Evidence


C-Telopeptide (CTX, CAS 162929-64-8) is a chemically defined 8-amino-acid cross-linked peptide fragment (sequence Glu-Lys-Ala-His-Asp-Gly-Gly-Arg) derived from the carboxy-terminal telopeptide region of the α1-chain of type I collagen . It is released into circulation by osteoclast-mediated bone resorption and its systemic concentration is quantitatively correlated with bone mineral density (BMD) . Unlike intact collagen fragments or non-specific calcium excretion measures, CTX represents a biochemically precise, sequence-defined analyte that can be detected via antibody-based assays targeting the EKAHDGGR epitope, enabling its use as a validated marker of bone resorption rate in both clinical research and therapeutic monitoring .

Why Generic Substitution Fails for C-Telopeptide (162929-64-8) in Bone Metabolism Research


Bone turnover markers derived from type I collagen degradation are not interchangeable. The C-terminal telopeptide (CTX) possesses a unique molecular epitope (EKAHDGGR) that is structurally and conformationally distinct from the N-terminal telopeptide (NTX) and from pyridinoline cross-link moieties, each reflecting different aspects of collagen degradation . Moreover, the degree of β-isomerization of the Asp residue within CTX distinguishes aged bone matrix degradation from newly synthesized collagen turnover, a property absent in NTX or deoxypyridinoline . Studies confirm that CTX and NTX measurements exhibit only moderate correlation (r = 0.45–0.57), and that a substantial fraction of patients show suppressed NTX yet elevated CTX, demonstrating that the two markers do not track identically . Consequently, substituting CTX with another in-class collagen fragment introduces orthogonal analytical variability that can alter therapeutic monitoring decisions and confound cross-study comparisons.

Quantitative Comparative Evidence Guide for C-Telopeptide (162929-64-8) Versus Bone Resorption Marker Alternatives


CTX versus NTX: Diagnostic Sensitivity and Specificity in Postmenopausal Osteoporosis

In a direct head-to-head study comparing urinary bone resorption markers in postmenopausal women (19 osteoporotic vs. 16 controls), the CTX/creatinine ratio achieved a sensitivity of 79% at 100% specificity (ROC AUC 95.7%), whereas N-telopeptide (NTX)/creatinine yielded only 52% sensitivity at the same 100% specificity threshold (ROC AUC 93.4%), establishing CTX as the substantially more sensitive detector of osteoporotic bone resorption . Free deoxypyridinoline (F-Dpyr) showed sensitivity of 79% (ROC AUC 96%), statistically equivalent to CTX; urinary calcium and free pyridinolines produced significantly lower ROC areas (74–75%) .

Bone turnover markers Postmenopausal osteoporosis ROC analysis

Therapeutic Monitoring Response: CTX versus NTX in Alendronate Therapy

In a double-blind, placebo-controlled trial of elderly women (n=120, mean age 70 yr) receiving alendronate for 2.5 years, serum CTx (s-CTX) declined by 43.5 ± 67.0% at 6 months and further to 67.3 ± 19.3% by 2.5 years, whereas serum NTx decreased by only 30.4 ± 16.0% at 6 months, reaching a nadir of −36.7 ± 18.0% by 24 months . The larger dynamic range of CTX suppression (67.3% vs. 36.7% for NTX at nadir) provides superior signal-to-noise discrimination of pharmacological bone resorption inhibition .

Bisphosphonate therapy Therapeutic monitoring Alendronate response

Superior Dynamic Response of Serum CTX versus Urinary Hydroxyproline: Network Meta-Analysis

A 2025 network meta-analysis of 7 RCTs (3,451 postmenopausal women) directly compared the responsiveness of serum CTX-I (s-CTX-I) versus urinary hydroxyproline (u-HYP) to antiresorptive therapies (alendronate, denosumab, risedronate). For denosumab versus placebo, the standardized mean difference (SMD) was −1.88 (95% CrI: −2.25 to −1.51) when measured by s-CTX-I, nearly twice the magnitude observed by u-HYP (SMD: −0.95; 95% CrI: −1.22 to −0.68) . SUCRA analysis rated s-CTX-I as having a 98.2% probability of being the more responsive marker versus only 1.8% for u-HYP .

Network meta-analysis Antiresorptive therapy Bone resorption monitoring

Greater Pharmacodynamic Response to Denosumab: CTX-I versus NTX-I/Cr

In a randomized, double-blind, placebo-controlled dose-escalation study of denosumab in postmenopausal Japanese women, the maximum mean decrease from baseline in CTX-I concentration ranged from 65% to 95% across dose cohorts, while the corresponding decrease in urinary NTX-I/Cr ranged from only 50% to 85% . CTX-I suppression was rapid (within 2 days post-dosing) and consistently 15 percentage points deeper at the upper end of the dose-response curve, demonstrating greater pharmacodynamic sensitivity .

Denosumab pharmacodynamics RANKL inhibition Bone turnover suppression

CTX versus Pyridinoline/Deoxypyridinoline: Relative Elevation and Sensitivity in Multiple Myeloma

In a comparative study of urinary markers in 60 patients with multiple myeloma and bone involvement, CTX concentrations were elevated by +230% over reference values, substantially exceeding the elevations observed for deoxypyridinoline (DPD; +175%) and pyridinoline (PYD; +130%) . CTX achieved a diagnostic sensitivity of 97% and specificity of 96% relative to radiological evidence, outperforming DPD on both parameters . Following bisphosphonate treatment, the decline in CTX was more pronounced than that of pyridinolines .

Multiple myeloma Bone resorption markers Bisphosphonate response

Bone Metastasis Detection: ICTP (Cross-Linked C-Telopeptide) versus NTX in Breast Cancer

In a study of 30 breast cancer patients with bone metastasis or invasion, the cross-linked C-telopeptide (ICTP) assay identified 56.7% of patients above the diagnostic cut-off, compared to only 16.7% for NTX . ICTP levels correlated better with the number of bone metastatic foci than NTX, and in patients with poorly controlled disease, ICTP levels were 2-fold higher than those with well-controlled lesions, versus only 1.7-fold for NTX . Notably, the mean NTX value remained below its own cut-off even in patients with progressive bone metastasis, severely limiting its diagnostic sensitivity .

Bone metastasis Breast cancer ICTP vs NTX

Best Research and Industrial Application Scenarios for C-Telopeptide (162929-64-8)


High-Sensitivity Detection of Bone Resorption in Postmenopausal Osteoporosis Studies

C-Telopeptide (CTX) as a primary endpoint biomarker in cross-sectional studies comparing osteoporotic vs. healthy postmenopausal populations, leveraging its 79% sensitivity at 100% specificity (vs. only 52% for NTX) to maximize the probability of correct classification and reduce required sample sizes .

Pharmacodynamic Monitoring of Bisphosphonate and RANKL Inhibitor Therapy in Clinical Trials

Serial CTX measurements to quantify the magnitude and time-course of bone resorption suppression, utilizing CTX's 67.3% maximal reduction under alendronate (vs. 36.7% for NTX) and 65–95% reduction under denosumab (vs. 50–85% for NTX-I/Cr) as a more responsive indicator for distinguishing active drug from placebo and for detecting early non-response .

Diagnostic Adjunct for Bone Metastasis Screening in Malignant Disease

Application of C-telopeptide-based immunoassays (ICTP or β-CTX) as a serum biomarker for detecting skeletal involvement in breast cancer or multiple myeloma, where ICTP identifies 56.7% of patients above diagnostic cut-off versus only 16.7% for NTX, and where CTX elevation (+230%) far exceeds that of pyridinoline (+130%) and deoxypyridinoline (+175%), enabling earlier detection of progressive bone disease .

Standardized Reference Marker for Bone Resorption in Multi-Center Osteoporosis Registries

Deployment of serum CTX-I as the harmonized reference marker for bone resorption in accordance with IFCC-IOF Committee recommendations, exploiting its established responsiveness ranking (SUCRA 98.2% vs. 1.8% for urinary hydroxyproline) to ensure cross-site comparability and high statistical power in real-world evidence generation .

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